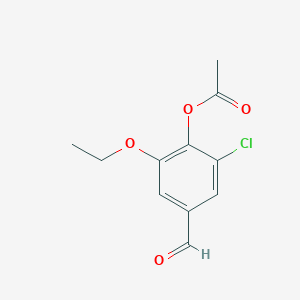
2-Chloro-6-ethoxy-4-formylphenyl acetate
Vue d'ensemble
Description
2-Chloro-6-ethoxy-4-formylphenyl acetate is a chemical compound with the CAS Number: 634168-17-5. It has a molecular weight of 242.66 and a molecular formula of C11H11ClO4 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C11H11ClO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the retrieved data.Applications De Recherche Scientifique
Environmental Impact and Metabolism Studies
Research into chloroacetamide herbicides, including compounds structurally related to 2-Chloro-6-ethoxy-4-formylphenyl acetate, has focused on their metabolism within human and rat liver microsomes. Studies reveal complex metabolic activation pathways potentially linked to carcinogenicity, involving metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide. These pathways suggest how such compounds are bioactivated through a series of metabolic steps, leading to DNA-reactive products (Coleman et al., 2000).
Crystal Structure Analysis
The detailed crystal structure analyses of related phenyl acetate compounds provide insights into their molecular configurations and interactions. For instance, studies on the crystal structures of various phenyl acetate complexes with metals like zinc and cadmium have been conducted to understand their molecular geometries and bonding mechanisms (O'reilly et al., 1987).
Herbicide Environmental Presence
Investigations into the environmental presence of chloroacetamide herbicides, closely related to this compound, have documented their distribution in various components of the hydrologic system. Studies in the midwestern United States, for instance, have found these herbicides in rain, stream water, and groundwater, highlighting their widespread use and potential environmental impact (Kolpin et al., 1996).
Antimicrobial Properties
Research into derivatives of phenyl acetate compounds explores their potential antimicrobial properties. Synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of related compounds have shown significant in vitro antimicrobial activities against several microbial strains, suggesting potential applications in developing new antimicrobial agents (Noolvi et al., 2016).
Soil Interaction and Agricultural Implications
The interaction of chloroacetamide herbicides with soil, particularly concerning their adsorption, mobility, and efficacy, has been studied extensively. Such research is crucial for understanding the environmental behavior of these compounds and their impact on agricultural practices. For example, the effect of wheat straw and irrigation on the soil reception and activity of related herbicides has been documented, offering insights into best agricultural practices to minimize environmental impact while maximizing herbicidal efficacy (Banks & Robinson, 1986).
Propriétés
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTWDAWHCXCPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351919 | |
| Record name | 2-chloro-6-ethoxy-4-formylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634168-17-5 | |
| Record name | 2-chloro-6-ethoxy-4-formylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



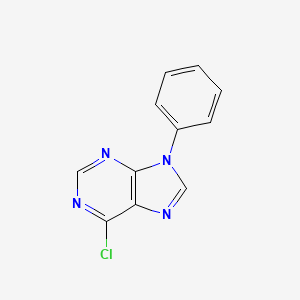

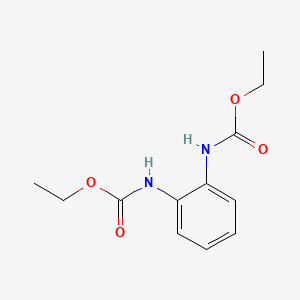

![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)

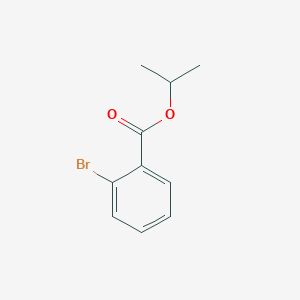

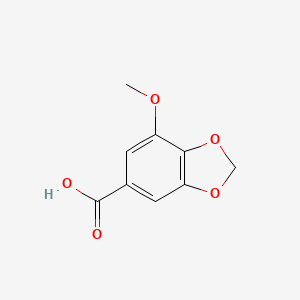
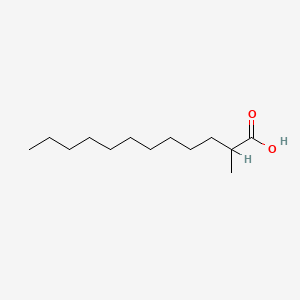

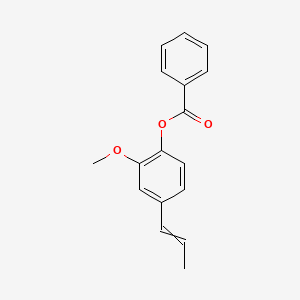
![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)
